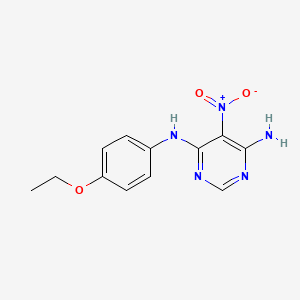![molecular formula C21H18ClNO3S2 B2852210 2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide CAS No. 339096-18-3](/img/structure/B2852210.png)
2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
- An efficient one-pot method for synthesizing sulfanyl-sulfinyl/sulfonyl indoles demonstrates the versatility of similar compounds in chemical synthesis. This process involves cyclization using sodium hydride, highlighting the compound's potential in creating complex molecular structures (Kobayashi et al., 2013).
Material Science Applications
- Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds with structural similarities, have been synthesized for their high refractive indices and small birefringences, demonstrating potential in materials science, particularly for optical applications (Tapaswi et al., 2015).
Metabolic Studies
- Detailed metabolic fate and disposition studies in rats and dogs of a closely related molecule, GDC-0449 (vismodegib), shed light on the extensive metabolism and potential bioactivity of similar compounds. Understanding these pathways is crucial for drug development and toxicological assessments (Yue et al., 2011).
Synthetic Methodologies
- The development of methods for synthesizing intermediate compounds for pharmaceuticals indicates the role of similar chemical structures in drug synthesis, emphasizing the importance of efficient, scalable synthetic routes for industrial production (Yang Jian-she, 2009).
Crystal Structure and Biological Activity
- The synthesis and crystal structure determination of compounds with the specified structure have contributed to novel classes of molecules with potential herbicidal activity, highlighting the compound's role in agricultural science (Wei Li et al., 2008).
properties
IUPAC Name |
2-chloro-N-[4-(4-methylphenyl)sulfanylphenyl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S2/c1-14-3-7-16(8-4-14)27-17-9-5-15(6-10-17)23-21(24)19-12-11-18(13-20(19)22)28(2,25)26/h3-13H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJYCZAISZWUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

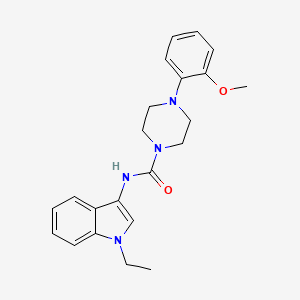
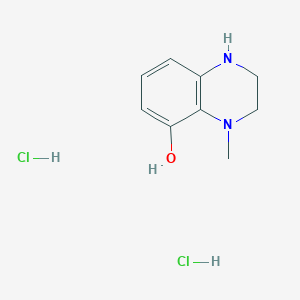
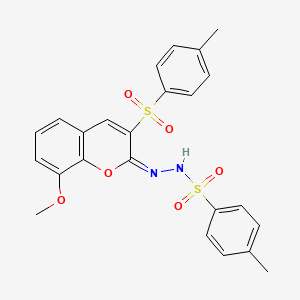
![4-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2852134.png)
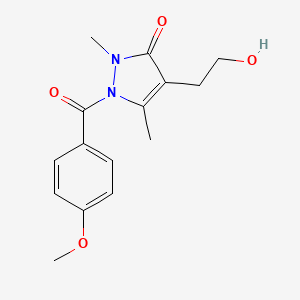
![Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2852137.png)
![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2852140.png)
![2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2852142.png)
![6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B2852143.png)
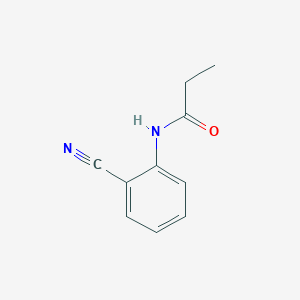
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2852146.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2852147.png)
![Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2852149.png)
